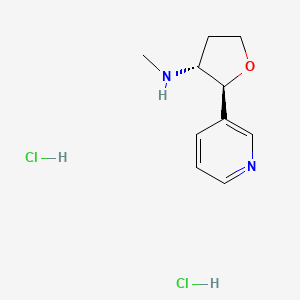

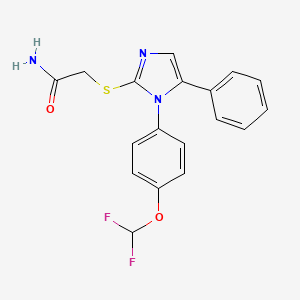

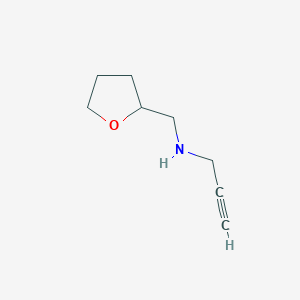

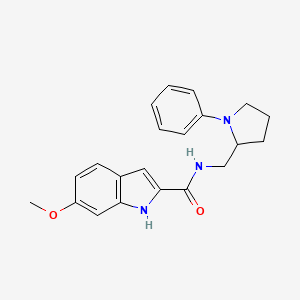

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine is a chemical compound that is commonly used in scientific research. It is a versatile molecule that can be used in a variety of applications, from drug discovery to chemical synthesis. In

Aplicaciones Científicas De Investigación

Catalytic Applications

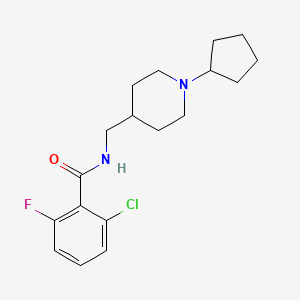

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine and related compounds have been studied extensively for their catalytic applications. They have been used as efficient ligands in copper-catalyzed amination of aryl iodides at room temperature. This catalytic system has been successful in the N-arylation of cyclic secondary amines, primary amines, amino acids, and ammonia, displaying moderate to excellent yields and high functional group tolerance (Wang et al., 2015). Additionally, similar compounds have been identified as effective ligands in Cu-catalyzed N-arylation of azoles with aryl halides in water or organic solvents, showing moderate to excellent yields and selectivity (Wang et al., 2015).

Drug Development

In the realm of drug development, derivatives of N-(oxolan-2-ylmethyl)prop-2-yn-1-amine have been explored as potential cholinesterase and monoamine oxidase dual inhibitors. This research is significant for developing treatments for diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

Polymerization and Material Science

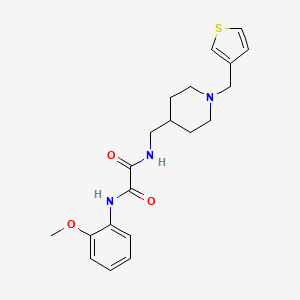

In material science, these compounds have been utilized for the synthesis of polyesters with pendant amine groups through ring-opening polymerization, followed by thiol-yne "click" photochemistry. The resulting biodegradable polymers demonstrated excellent cell penetration and gene delivery properties, highlighting their potential in biomedical applications (Zhang et al., 2012).

Photoluminescent and Coordination Chemistry

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine derivatives have been used in the study of photoluminescent properties of lanthanide complexes, contributing to the understanding of ligand substituent effects on photophysical properties (Pan et al., 2009). They have also been instrumental in the synthesis and analysis of Ruthenium(II) complexes, aiding in understanding the stereochemical intricacies of coordination chemistry (Gómez et al., 2006).

Propiedades

IUPAC Name |

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h1,8-9H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWCMNQMRODOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)